Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

radiopharmaceutical lipophilicity biodistribution

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (CAS 669077-51-4) is a para-iodinated benzamide derivative bearing a triethylene glycol (PEG3) spacer terminated by a primary amine. With a molecular formula C13H19IN2O3 and molecular weight of 378.21 g/mol, this compound integrates three functional domains: an aryl iodide handle for radioiodination or cross-coupling, an amide bond for structural rigidity, and a flexible PEG3-amine terminus for bioconjugation or further derivatization.

Molecular Formula C13H19IN2O3
Molecular Weight 378.21 g/mol
CAS No. 669077-51-4
Cat. No. B1375880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-
CAS669077-51-4
Molecular FormulaC13H19IN2O3
Molecular Weight378.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCOCCOCCN)I
InChIInChI=1S/C13H19IN2O3/c14-12-3-1-11(2-4-12)13(17)16-6-8-19-10-9-18-7-5-15/h1-4H,5-10,15H2,(H,16,17)
InChIKeyZCIVGOHWDNABOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-iodobenzamide (CAS 669077-51-4) – Procurement-Focused Physicochemical Profile for Radiolabeling Precursor & Linker Chemistry


Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (CAS 669077-51-4) is a para-iodinated benzamide derivative bearing a triethylene glycol (PEG3) spacer terminated by a primary amine. With a molecular formula C13H19IN2O3 and molecular weight of 378.21 g/mol, this compound integrates three functional domains: an aryl iodide handle for radioiodination or cross-coupling, an amide bond for structural rigidity, and a flexible PEG3-amine terminus for bioconjugation or further derivatization [1]. It belongs to the broader class of radiohalogenated benzamides extensively investigated for melanoma imaging and targeted radionuclide therapy, yet its distinct PEG3 linker architecture sets it apart from simpler aminoalkyl benzamides such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) and N-(2-aminoethyl)-4-iodobenzamide [2][3].

Why A Generic 4-Iodobenzamide Cannot Replace N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-iodobenzamide (CAS 669077-51-4) in Linker-Dependent Applications


Simple 4-iodobenzamide or short-chain aminoalkyl analogs lack the triethylene glycol spacer that critically modulates lipophilicity, topological polar surface area, and conformational flexibility [1][2]. In applications such as PROTAC linker construction or radioiodinated tracer development, interchangeably substituting a shorter or non-PEGylated benzamide results in altered solubility (ΔXLogP3 > 1.5 units), reduced polar surface area (ΔTPSA ~18 Ų), and constrained rotatable bond count, which collectively compromise ternary complex formation efficiency, biodistribution profile, and conjugation reactivity . The quantitative evidence presented below demonstrates that the triethylene glycol spacer is not merely a structural extension but a determinant of physicochemical performance that cannot be replicated by alkyl-chain or non-PEGylated analogs.

N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-iodobenzamide (CAS 669077-51-4) – Quantitative Differentiation Evidence Against Key Comparators


Over 140-Fold Lower Predicted Lipophilicity vs. Clinically-Evaluated Radioiodinated Benzamide (BZA) Enhances Aqueous Biocompatibility

The target compound exhibits a computed XLogP3 of 0.6, reflecting the hydrophilic contribution of its PEG3 spacer [1]. In contrast, the clinically studied melanoma imaging agent N-(2-diethylaminoethyl)-4-iodobenzamide (BZA, CAS 106790-96-9) has a logP of 2.75 , and the simpler 4-iodobenzamide parent (CAS 3956-07-8) has a logP of 2.09 [2]. This difference in logP of 2.15 units corresponds to an octanol–water partition coefficient ratio of approximately 141, indicating that the target compound is over two orders of magnitude more hydrophilic than BZA. Lower lipophilicity is associated with reduced non-specific protein binding and improved urinary clearance profiles in radiopharmaceutical biodistribution studies .

radiopharmaceutical lipophilicity biodistribution

73.58 Ų Topological Polar Surface Area Outperforms Aminoethyl Analog by ~34% for Aqueous Solubility in Bioconjugation Chemistry

The topological polar surface area (TPSA) of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide is 73.58 Ų . Its closest structural analog, N-(2-aminoethyl)-4-iodobenzamide (CAS 145343-78-8), has a reported TPSA of 55.1 Ų . The ΔTPSA of 18.48 Ų represents a ~34% increase in polar surface area directly attributable to the two additional ether oxygens in the PEG3 chain. Enhanced TPSA is a well-established predictor of improved aqueous solubility and reduced passive membrane permeability, both advantageous for aqueous-phase conjugation reactions (e.g., NHS-ester coupling to the terminal amine) and for minimizing intracellular off-target retention when used as an imaging probe precursor .

bioconjugation polar surface area solubility

Tripling of Rotatable Bonds (9 vs. 3) Enhances Conformational Adaptability Over Short-Chain Aminoalkyl Iodobenzamides for Ternary Complex Formation

The target compound contains 9 rotatable bonds, as computed via the Cactvs engine (PubChem) [1]. This is a threefold increase relative to N-(2-aminoethyl)-4-iodobenzamide, which possesses only 3 rotatable bonds . In PROTAC design, linker flexibility is recognized as a critical parameter affecting the probability of simultaneous engagement of the target protein and E3 ligase, thereby influencing degradation efficiency (DC50) and ternary complex cooperativity. A comparative study of ERα-targeting PROTACs demonstrated that PEG3-linked constructs achieved the highest degradation activity among PEG2, PEG3, and PEG4 variants, confirming that the triethylene glycol chain length provides an optimal balance of reach and conformational sampling [2]. The 9-rotatable-bond scaffold of the target compound provides precisely this optimal PEG3 architecture in a pre-functionalized iodobenzamide form.

PROTAC conformational flexibility linker design

Commercially Standardized 95% Purity with Full QA Documentation Supports Reproducible Radiochemical and Bioconjugation Workflows

The compound is available from major research chemical suppliers such as AKSci with a minimum purity specification of 95% and accompanying Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request . While no direct head-to-head purity assay comparison with competing vendors is available in the public domain, the provision of 95% purity as a standardized specification across multiple suppliers reduces batch-to-batch variability—a critical factor in radiochemical labeling where impurities can scavenge radioiodine and depress radiochemical yields. In contrast, less common PEGylated iodobenzamide analogs often require custom synthesis without pre-validated purity benchmarks, introducing procurement risk and delays .

quality assurance reproducibility procurement

High-Value Application Scenarios for N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-iodobenzamide (CAS 669077-51-4) Grounded in Quantitative Differentiation


Non-Radioactive Cold Standard for I-123/I-125 Radioiodinated Benzamide Imaging Agent Development

The compound serves as an ideal cold (non-radioactive) reference standard for HPLC method development, receptor binding assays, and biodistribution studies of radioiodinated benzamide tracers. Its XLogP3 of 0.6 ensures co-elution behavior distinguishable from more lipophilic radiotracers such as I-125-BZA (logP 2.75), enabling accurate radiochemical purity assessment via reversed-phase HPLC [1]. The 73.58 Ų TPSA further contributes to distinctive chromatographic retention relative to aminoalkyl analogs.

Precursor for Radioiodination via Electrophilic Destannylation or Iodine–Iodine Exchange

The para-iodine atom provides a direct scaffold for cold iodine-exchange radiolabeling or, after conversion to the corresponding tributylstannyl derivative, for electrophilic radioiododestannylation with I-125 or I-123. Unlike the simple aminoethyl analog (3 rotatable bonds), the 9-rotatable-bond PEG3 linker maintains conformational freedom post-labeling, which may reduce steric shielding of the iodine position during the labeling reaction and improve radiochemical yields .

PROTAC Linker Building Block with Pre-Installed Iodo Handle for Late-Stage Diversification

The terminal primary amine enables direct amide coupling to E3 ligase ligand carboxylic acids, while the iodo group serves as a latent functional handle for Suzuki, Sonogashira, or Buchwald–Hartwig coupling to introduce target-protein ligands or fluorescent reporters [1]. The PEG3 spacer length matches the empirically validated optimum for ERα-targeting PROTACs, where PEG3-linked constructs outperformed both PEG2 and PEG4 variants in degradation activity [2]. The 9 rotatable bonds provide the conformational flexibility necessary for productive ternary complex geometry.

Aqueous-Phase Bioconjugation to Antibodies or Nanoparticles for Targeted Delivery

The combination of a free primary amine for NHS-ester or isothiocyanate chemistry and a hydrophilic PEG3 spacer with TPSA = 73.58 Ų enables efficient bioconjugation in aqueous buffers without organic co-solvents [1][3]. This is advantageous over more hydrophobic analogs such as 4-iodobenzamide (TPSA 43.09 Ų, logP 2.09), which may precipitate under aqueous coupling conditions, reducing conjugation efficiency and requiring DMSO or DMF co-solvents that can denature sensitive protein substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.